Product packaging for (2S)-2-hydroxy(113C)propanoic acid(Cat. No.:CAS No. 727379-97-7)

(2S)-2-hydroxy(113C)propanoic acid

Cat. No.: B12059258
CAS No.: 727379-97-7
M. Wt: 91.07 g/mol
InChI Key: JVTAAEKCZFNVCJ-NSQKCYGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-hydroxy(113C)propanoic acid, more commonly known as L-lactic acid-1-13C, is a chiral, isotopically labeled derivative of 2-hydroxypropanoic acid that serves as a critical tool in advanced biochemical and metabolic research . As the (S)-enantiomer, it is the biologically relevant form of lactic acid produced by enzymatic processes, such as those in lactate dehydrogenase (LDH) assays, making it essential for studies requiring high stereospecificity . The incorporation of a carbon-13 (113C) atom at the carboxylic carbon position provides a non-radioactive, stable isotopic label that enables precise tracking and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Researchers utilize this compound as a tracer to elucidate metabolic pathways and fluxes, particularly in studying the Cori cycle, gluconeogenesis, and cellular energy metabolism in various biological systems. Its applications extend to the investigation of cancer metabolism (the Warburg effect), mitochondrial disorders, and the development of novel diagnostic methods. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O3 B12059258 (2S)-2-hydroxy(113C)propanoic acid CAS No. 727379-97-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

727379-97-7

Molecular Formula

C3H6O3

Molecular Weight

91.07 g/mol

IUPAC Name

(2S)-2-hydroxy(113C)propanoic acid

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i3+1

InChI Key

JVTAAEKCZFNVCJ-NSQKCYGPSA-N

Isomeric SMILES

C[C@@H]([13C](=O)O)O

Canonical SMILES

CC(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Verification of 2s 2 Hydroxy 1 ¹³c Propanoic Acid

Stereoselective Synthesis Routes for L-Lactic Acid Derivatives Incorporating ¹³C at the Carboxyl Carbon

The synthesis of (2S)-2-hydroxy(1-¹³C)propanoic acid with high stereochemical and isotopic purity is paramount for its use in scientific studies. Both chemical and enzymatic methods have been developed to achieve this.

Enzymatic synthesis offers a highly stereoselective route to L-[1-¹³C]lactic acid. One common approach involves the use of lactate (B86563) dehydrogenase (LDH) enzymes. Specifically, L-lactic dehydrogenase (L-LDH) can catalyze the reduction of [1-¹³C]pyruvic acid to L-[1-¹³C]lactic acid. nih.gov This enzymatic conversion is highly specific for the L-enantiomer, ensuring a product with high enantiomeric excess. The [1-¹³C]pyruvic acid precursor can be synthesized from simpler ¹³C-labeled starting materials like hydrogen [¹¹C]cyanide. nih.gov For instance, a multi-enzyme system has been described where DL-[1-¹¹C]alanine is first converted to [1-¹¹C]pyruvic acid using D-amino acid oxidase and catalase, followed by reduction to L-[1-¹¹C]lactic acid with L-LDH. nih.gov Another enzymatic approach utilizes L-alanine dehydrogenase or L-amino acid oxidase. nih.gov The use of immobilized enzymes is advantageous as it prevents protein contamination of the final product and allows for sterile and pyrogen-free preparations. nih.gov

Chemical synthesis routes can also be employed, often in combination with enzymatic steps to ensure stereoselectivity. For example, racemic [1-¹¹C]alanine can be synthesized and then enzymatically resolved to produce the desired L-enantiomer for subsequent conversion. The synthesis of the racemic alanine (B10760859) precursor can be achieved through methods like the Bucherer-Strecker reaction using hydrogen [¹¹C]cyanide. nih.gov Additionally, stereoselective chemical methods, such as those employing chiral auxiliaries (Evans chemistry), have been used for the synthesis of related hydroxy acids, demonstrating the potential for purely chemical stereocontrolled synthesis. nih.govelsevierpure.com

The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials and enzymes. Enzymatic methods are generally favored for their high stereoselectivity, leading to products with excellent enantiomeric purity. nih.gov

Spectroscopic and Chromatographic Techniques for Isotopic Enrichment and Enantiomeric Purity Assessment

Following synthesis, a rigorous analytical workflow is necessary to confirm the successful incorporation of the ¹³C isotope at the desired position and to determine the enantiomeric purity of the final product. This typically involves a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Localization and Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and confirming the position of the ¹³C label. Both ¹H and ¹³C NMR are utilized.

In ¹³C NMR spectroscopy of (2S)-2-hydroxy(1-¹³C)propanoic acid, the signal corresponding to the carboxyl carbon (C1) will show a significant enhancement due to the high isotopic enrichment (typically ≥99 atom % ¹³C). sigmaaldrich.comsigmaaldrich.com The chemical shift of this carbon provides confirmation of its chemical environment. chemicalbook.comhmdb.ca

¹H NMR spectroscopy is also crucial. The coupling between the ¹³C nucleus at the C1 position and the adjacent proton at the C2 position (¹³C-¹H coupling) provides definitive evidence for the location of the label. This results in a characteristic splitting pattern of the C2 proton signal, which would be a simple doublet in the absence of other couplings. Analysis of these coupling constants and chemical shifts allows for unambiguous confirmation of the molecular structure and the site of isotopic labeling. nih.gov Two-dimensional NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), can further correlate the protons with their directly attached carbons, providing a comprehensive structural confirmation. europa.eu

Mass Spectrometry for Isotopic Abundance Determination

Mass spectrometry (MS) is the primary technique for determining the isotopic abundance and confirming the mass of the labeled compound. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between isotopologues with very small mass differences. nih.gov

When analyzing (2S)-2-hydroxy(1-¹³C)propanoic acid, the mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C-labeled molecule, which is one mass unit higher than the unlabeled compound (M+1). sigmaaldrich.com The relative intensities of the peaks for the labeled and unlabeled species allow for the calculation of the isotopic enrichment. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate the analyte from any impurities before mass analysis. nih.govacs.org For complex samples, tandem mass spectrometry (MS/MS) can provide additional structural information and enhance selectivity. sigmaaldrich.com The use of ¹³C labeling creates distinct isotopic patterns that aid in differentiating biological signals from background noise in metabolomics studies. frontiersin.org

Chiral Chromatography for Stereochemical Purity and Enantiomeric Excess

To ensure the stereochemical purity of (2S)-2-hydroxy(1-¹³C)propanoic acid, chiral chromatography is employed. This technique separates the L- and D-enantiomers, allowing for the quantification of the enantiomeric excess (e.e.).

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method. sigmaaldrich.com Various chiral columns are available, such as those based on macrocyclic glycopeptides like teicoplanin or ristocetin, which have shown effective separation of lactic acid enantiomers. google.comresearchgate.net The separation mechanism often involves electrostatic interactions between the analyte and the chiral selector on the stationary phase. google.com The mobile phase composition, including the type of organic modifier and additives, is optimized to achieve the best resolution between the enantiomer peaks. google.com

Gas chromatography (GC) with a chiral column can also be used for enantiomeric separation. researchgate.net In some cases, derivatization of the lactic acid enantiomers with a chiral reagent, such as l-menthol, can be performed prior to GC-MS analysis to form diastereomers that are more easily separated on a non-chiral column. nih.gov

The combination of these analytical techniques provides a comprehensive characterization of the synthesized (2S)-2-hydroxy(1-¹³C)propanoic acid, ensuring its suitability for use in sensitive applications where both isotopic and stereochemical purity are critical.

Advanced Analytical Techniques for Tracing 2s 2 Hydroxy 1 ¹³c Propanoic Acid Metabolism

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Tracer Studies

NMR spectroscopy is a powerful non-invasive technique that exploits the magnetic properties of atomic nuclei. In the context of ¹³C-tracer studies, it allows for the direct observation of the ¹³C nucleus as it is incorporated into different metabolites, providing a wealth of information about metabolic pathways. nih.gov

One-Dimensional and Two-Dimensional ¹³C NMR for Metabolite Fingerprinting

One-dimensional (1D) ¹³C NMR spectroscopy provides a "fingerprint" of the metabolites present in a sample. nih.gov Each carbon atom in a molecule resonates at a specific frequency, known as the chemical shift, which is highly sensitive to its chemical environment. docbrown.info This allows for the identification and quantification of various ¹³C-labeled metabolites derived from (2S)-2-hydroxy(1-¹³C)propanoic acid. For instance, the conversion of [1-¹³C]lactate to other metabolites can be tracked by the appearance of new peaks corresponding to the ¹³C-labeled carbons in those molecules. nih.gov The large spectral dispersion of ¹³C NMR is a significant advantage, as it minimizes signal overlap, which can be a challenge in proton (¹H) NMR. nih.gov

Two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), provide even greater detail by correlating the chemical shifts of directly bonded ¹H and ¹³C nuclei. nih.gov This is invaluable for unambiguously identifying metabolites in complex biological mixtures. By revealing the connectivity between atoms, 2D NMR helps to overcome the limitations of 1D NMR and reduces the chances of misidentification. nih.gov For example, a 2D ¹H-¹³C HSQC spectrum can confirm the identity of a metabolite by showing the correlation between a specific proton and its attached carbon, reinforcing the assignment made from 1D spectra. nih.gov

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) for Dynamic Metabolic Insights

A groundbreaking advancement in NMR is hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS). This technique dramatically increases the signal-to-noise ratio of ¹³C-labeled compounds by over 10,000-fold, enabling real-time, in vivo imaging of metabolic processes. aacrjournals.orgnih.govnih.gov By injecting hyperpolarized (2S)-2-hydroxy(1-¹³C)propanoic acid (or its precursor, [1-¹³C]pyruvic acid), researchers can dynamically track its conversion into other metabolites within living organisms, including humans. aacrjournals.orgnih.gov

This has profound implications for clinical research, particularly in oncology. For example, studies have shown that in brain tumors, there is an elevated production of ¹³C-labeled lactate (B86563) from hyperpolarized [1-¹³C]pyruvic acid, reflecting the altered metabolism characteristic of cancer cells (the Warburg effect). aacrjournals.orgnih.gov This allows for the non-invasive assessment of tumor metabolism and could serve as a biomarker for disease progression and response to therapy. aacrjournals.orgnih.gov The ability to observe these dynamic changes provides unparalleled insights into the rapid metabolic shifts that occur in both healthy and diseased states. ucsf.edu

Quantitative Isotopic Labeling Pattern Analysis via NMR

NMR spectroscopy is not only qualitative but also highly quantitative. By analyzing the intricate patterns of ¹³C labeling (isotopomer analysis) in metabolites, researchers can deduce the relative activities of different metabolic pathways. nih.govpnas.org When a ¹³C-labeled substrate like (2S)-2-hydroxy(1-¹³C)propanoic acid is metabolized, the ¹³C label can be distributed among various positions in the resulting products. The specific distribution pattern, or isotopomer distribution, provides a detailed history of the metabolic route taken. nih.govnih.gov

For instance, by analyzing the ¹³C isotopomers of glucose produced from [1-¹³C]lactate in the liver, the contribution of gluconeogenesis to glucose output can be accurately estimated. nih.gov Similarly, analyzing the isotopomer distribution in lactate itself can reveal the relative contributions of glycolysis and the pentose (B10789219) phosphate (B84403) pathway to its production. nih.gov This level of detail is crucial for understanding the regulation and integration of metabolic networks. pnas.org

Mass Spectrometry (MS) in ¹³C-Tracer Metabolomics and Fluxomics

Mass spectrometry is another cornerstone technique for tracing ¹³C-labeled metabolites. It measures the mass-to-charge ratio of ions, allowing for the sensitive and specific detection of isotopically labeled compounds. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a powerful tool for metabolomics and fluxomics, the comprehensive analysis of metabolites and their rates of turnover. physiology.orgyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Determination

GC-MS is a robust and widely used method for analyzing the isotopic enrichment of volatile and semi-volatile metabolites. researchgate.netnih.gov To make non-volatile compounds like lactic acid suitable for GC analysis, they must first be chemically modified through a process called derivatization. researchgate.netresearchgate.netepa.gov Common derivatization agents include alkyl chloroformates or silylating agents, which increase the volatility of the analyte. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where different compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which measures their mass-to-charge ratio. By analyzing the mass spectra, researchers can determine the abundance of different isotopologues (molecules that differ only in their isotopic composition) of a metabolite. researchgate.net This data can be used to calculate the fractional enrichment of ¹³C in specific metabolites, providing valuable information for metabolic flux analysis. acs.org For example, GC-MS has been successfully used to measure the ¹³C enrichment of lactate in blood and to study the labeling patterns of lactate and acetate (B1210297) in cell cultures. researchgate.netacs.org

Table 1: GC-MS Derivatization Agents for Lactic Acid Analysis

Derivatization AgentCompound ClassReference
Ethyl ChloroformateAlkyl Chloroformate epa.govnih.gov
l-menthol and acetyl chlorideChiral Derivatizing Agents researchgate.net
Periodic AcidOxidizing Agent nih.gov
Trimethylsulfonium Hydroxide (TMSH)Methylating Agent acs.org
tert-butyldimethylsilyl (TBDMS)Silylating Agent researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Broad Metabolite Coverage

LC-MS is a highly versatile technique that is particularly well-suited for the analysis of a wide range of metabolites, including those that are non-volatile or thermally unstable, without the need for derivatization. nih.govnih.govyoutube.com In LC-MS, metabolites are separated by liquid chromatography before being introduced into the mass spectrometer. This approach offers broad metabolite coverage and high sensitivity, making it a powerful tool for untargeted metabolomics studies. nih.gov

LC-MS can be used to measure the isotopologue distribution of ¹³C-labeled lactate and its downstream metabolites. nih.gov By monitoring specific ion transitions, tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and quantitative accuracy. nih.gov For example, different isotopologues of lactate can be distinguished based on their specific fragmentation patterns. nih.gov This allows for the detailed tracing of the ¹³C label from (2S)-2-hydroxy(1-¹³C)propanoic acid as it is incorporated into various metabolic pathways, providing a comprehensive picture of cellular metabolism. nih.govcornell.edu

Table 2: Comparison of Analytical Techniques for ¹³C-Tracer Studies

TechniquePrincipleAdvantagesKey Applications in (2S)-2-hydroxy(1-¹³C)propanoic acid TracingReferences
1D/2D ¹³C NMR Measures the magnetic resonance of ¹³C nuclei.Non-invasive, provides structural information, quantitative.Metabolite fingerprinting, identification of labeled products. nih.govdocbrown.info
Hyperpolarized ¹³C MRS Dramatically enhances the NMR signal of ¹³C-labeled compounds.Real-time in vivo imaging, high sensitivity.Dynamic tracking of metabolic conversion, clinical research (e.g., cancer metabolism). aacrjournals.orgnih.govnih.gov
Quantitative Isotopic Labeling Pattern Analysis via NMR Analyzes the distribution of ¹³C labels within molecules.Provides detailed information on pathway activity.Elucidating relative flux through different metabolic routes (e.g., gluconeogenesis vs. glycolysis). nih.govnih.govpnas.org
GC-MS Separates volatile compounds and measures their mass-to-charge ratio.High separation efficiency, robust quantification.Isotopic profile determination of derivatized lactate and other volatile metabolites. researchgate.netnih.govacs.org
LC-MS Separates compounds in liquid phase and measures their mass-to-charge ratio.Broad metabolite coverage, high sensitivity, no derivatization needed for many compounds.Untargeted metabolomics, analysis of non-volatile metabolites, comprehensive flux analysis. nih.govnih.govyoutube.com

Quantitative Mass Isotopomer Distribution Analysis (MIDA)

Quantitative Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that utilizes stable isotope-labeled precursors to measure the synthesis and turnover rates of biological polymers and metabolites. nih.govnih.gov The method involves administering a precursor molecule containing a stable isotope, such as ¹³C, and then using mass spectrometry (MS) to measure the relative abundances of the resulting mass isotopomers in a product molecule. nih.gov A mass isotopomer is a molecule that differs from others only in its isotopic composition, resulting in a different molecular mass. nih.gov The pattern of these mass isotopomers, known as the Mass Isotopomer Distribution (MID) or Mass Distribution Vector (MDV), provides critical information about the metabolic pathways involved. nih.govnih.gov

The core principle of MIDA lies in applying combinatorial probability. nih.gov By comparing the experimentally observed distribution of mass isotopomers in a product to the statistically predicted distributions, researchers can calculate the isotopic enrichment of the direct precursor pool from which the product was synthesized. nih.gov This allows for the determination of the "true" precursor enrichment, a critical parameter for accurately calculating kinetic rates. nih.gov From this, the fraction of newly synthesized molecules can be determined, and when combined with decay rates, the absolute synthesis rates of metabolites can be calculated. nih.gov

In the context of tracing the metabolism of (2S)-2-hydroxypropanoic acid, commonly known as L-lactic acid, MIDA is employed by introducing (2S)-2-hydroxy(1-¹³C)propanoic acid or other ¹³C-labeled lactate variants into a biological system. The ¹³C label acts as a tracer, allowing researchers to follow the carbon atoms from lactate as they are incorporated into other metabolites.

Detailed Research Findings

Research utilizing ¹³C-labeled lactate has provided significant insights into its metabolic fate. In one key study, rats were infused with [2,3-¹³C]lactate or [1,2,3-¹³C]lactate to trace gluconeogenesis and the Krebs cycle. nih.gov Mass spectrometry analysis of metabolites revealed that lactate carbon contributes to the acetyl-CoA pool entering the Krebs cycle, although this contribution was found to be relatively small (3-4% of the acetyl-CoA flux). nih.gov The analysis of mass isotopomers in phosphoenolpyruvate (B93156) (PEP), a key gluconeogenic intermediate, and in glutamate (B1630785), which reflects the Krebs cycle intermediate α-ketoglutarate, allowed for the detailed quantification of metabolic fluxes. nih.gov For instance, the study determined that the flux from oxaloacetate to PEP was seven times greater than the flux from oxaloacetate to citrate (B86180), highlighting the significant role of lactate as a gluconeogenic precursor. nih.gov

Another area of intensive research involves tracing the production of lactate from other precursors, such as ¹³C-labeled glucose. These studies use MIDA to quantify the percentage of lactate generated from different metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP). nih.govnih.gov Research has shown that in various cell types, the vast majority of lactate is derived from glycolysis (82-90%), with smaller contributions from the PPP (6.0-11%) and other sources. nih.gov

However, these studies also highlight a significant analytical challenge: the position of the ¹³C atom within the lactate molecule can influence its fragmentation pattern in tandem mass spectrometry. nih.gov The fragmentation efficiency of [U-¹³C]lactate and [2,3-¹³C]lactate was found to be 1.4 and 1.5 times higher, respectively, than that of unlabeled lactate. nih.gov This can lead to quantification errors if not properly calibrated, emphasizing the need for careful experimental design and data analysis when applying MIDA to lactate metabolism. nih.gov

Kinetic modeling has been used to complement MIDA by analyzing the kinetics of ¹³C label exchange between pyruvate (B1213749) and lactate. researchgate.net These studies help to determine the roles of enzyme activity (lactate dehydrogenase) and membrane transport in controlling the rate of isotope flux, providing a more complete picture of metabolic regulation. researchgate.net

The data below illustrates the contribution of different metabolic pathways to lactate production in various cell lines, as determined by ¹³C tracer analysis.

Table 1: Percentage of Lactate Derived from Various Metabolic Pathways in Different Cell Types

Cell TypeGlycolysis (%)Pentose Phosphate Pathway (%)Other Sources (%)
HeLa899.22.2
A54982117.9
Mouse Thymocytes906.01.5
This table presents data adapted from studies using [1,2-¹³C₂]glucose as a tracer to determine the metabolic origins of lactate. The percentages reflect the relative contribution of each pathway to the total lactate pool. nih.gov

The following table provides a conceptual example of a Mass Isotopomer Distribution for lactate following the introduction of a ¹³C-labeled precursor.

Table 2: Illustrative Mass Isotopomer Distribution (MID) of Lactate

Mass IsotopologueNotationRelative Abundance (%)Description
Unlabeled LactateM+065Lactate molecules containing only ¹²C atoms.
Singly LabeledM+125Lactate molecules containing one ¹³C atom.
Doubly LabeledM+29Lactate molecules containing two ¹³C atoms.
Triply LabeledM+31Lactate molecules containing three ¹³C atoms.
This table shows a hypothetical distribution of lactate mass isotopologues. The relative abundances of M+0, M+1, M+2, and M+3 are measured by mass spectrometry and used in MIDA to calculate metabolic fluxes. The specific distribution depends on the tracer used and the metabolic state of the system. nih.gov

Metabolic Flux Analysis Mfa Incorporating 2s 2 Hydroxy 1 ¹³c Propanoic Acid

Theoretical Frameworks for ¹³C-Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis is a technique for determining in vivo metabolic pathway activity. frontiersin.org It is founded on the principle that the distribution of ¹³C isotopes in metabolic intermediates and products is a direct consequence of the underlying metabolic fluxes. nih.gov By introducing a ¹³C-labeled substrate, such as (2S)-2-hydroxy(1-¹³C)propanoic acid, into a biological system, the labeled carbon atoms are incorporated into various metabolites. The resulting labeling patterns, which can be measured by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide the necessary data to infer the rates of the reactions within the metabolic network. frontiersin.org

The core of ¹³C-MFA lies in creating a mathematical model that connects the metabolic fluxes to the measured isotopic labeling patterns. nih.govnih.gov This process is essentially a parameter estimation problem where the fluxes are the parameters to be estimated. researchgate.net The relationship between fluxes and labeling patterns is established through a system of algebraic equations that describe the flow of atoms through the metabolic network. nih.gov

A key challenge in MFA is that metabolic networks are often underdetermined, meaning there are more unknown fluxes than can be solved for using stoichiometric constraints alone. nih.gov ¹³C-MFA overcomes this by providing additional constraints derived from the isotopomer distributions. youtube.com The analysis aims to find the set of fluxes that best explains the experimentally measured labeling data, typically by minimizing the difference between the simulated and measured labeling patterns. nih.gov

Recent advancements have led to the development of various computational frameworks and software tools to handle the complexity of ¹³C-MFA. researchgate.netnih.gov These tools facilitate the construction of metabolic models, the simulation of isotope labeling, and the statistical analysis of the results. researchgate.net Furthermore, approaches like isotopically non-stationary MFA (INST-MFA) have been developed to analyze metabolic dynamics in systems that have not reached an isotopic steady state. frontiersin.org

Experimental Design Considerations for (2S)-2-hydroxy(1-¹³C)propanoic acid Tracing Experiments

The success of a ¹³C-MFA study heavily relies on a well-designed experiment. The choice of the isotopic tracer is a critical factor that dictates the information that can be gained about pathway activities. nih.gov Using (2S)-2-hydroxy(1-¹³C)propanoic acid allows for the specific tracking of the carboxyl carbon of lactate (B86563) as it is metabolized.

The selection of an appropriate biological model is fundamental to the relevance and applicability of the study's findings.

Cell Lines: Cultured cell lines, such as the HCT116 colorectal carcinoma cell line, are widely used models in metabolic research. nih.gov They offer the advantage of a controlled environment and the ability to perform high-throughput experiments. For instance, ¹³C-MFA has been used to study the metabolism of 3-hydroxypropionic acid producing Pichia pastoris. nih.gov

Tissue Explants: For studying the metabolism of specific organs, perfused working hearts from rodents have been utilized. nih.gov This ex vivo model allows for the investigation of cardiac energy substrate metabolism under controlled conditions.

Non-Human Organisms: Organisms like Zymomonas mobilis and the nematode Caenorhabditis elegans serve as valuable models for studying metabolic pathways. researchgate.netfrontiersin.org ¹³C-MFA has been applied to elucidate the in vivo thermodynamics of the Entner-Doudoroff pathway in Z. mobilis. researchgate.net The dinoflagellate Crypthecodinium cohnii has also been a subject of ¹³C-MFA to understand lipid accumulation. frontiersin.org

The choice of model depends on the specific research question. For example, to understand the biosynthesis of storage lipids, developing flax embryos have been used as a model system. mdpi.com

Optimizing the labeling conditions is crucial for obtaining informative data. This includes determining the optimal concentration of the labeled substrate and the duration of the incubation period.

A key consideration is achieving both a metabolic and isotopic steady state. mdpi.com Metabolic steady state is reached when the concentrations of intracellular metabolites are constant, while isotopic steady state is achieved when the isotopic enrichment of these metabolites no longer changes over time. mdpi.com Kinetic studies are often performed to determine the time required to reach this state. For example, in studies with developing flax embryos, incubation times of up to 168 hours were tested. mdpi.com

The composition of the culture medium is another critical factor. frontiersin.org For instance, a chemically defined medium was developed for the ¹³C-MFA of Crypthecodinium cohnii to avoid the complexities introduced by undefined components like yeast extract. frontiersin.org Parallel labeling experiments, where different ¹³C-labeled substrates are used in separate cultures, can provide complementary data to improve the accuracy of flux estimations. nih.govmdpi.com

Computational Approaches for Flux Parameter Estimation

The estimation of metabolic fluxes from isotopic labeling data is a computationally intensive task that requires sophisticated algorithms and models.

A well-defined metabolic network model is the foundation of any ¹³C-MFA study. nih.gov This model comprises the biochemical reactions relevant to the biological system and the specific metabolic pathways being investigated. The model must accurately represent the atom transitions for each reaction to correctly simulate the propagation of the ¹³C label.

Model validation is a critical step to ensure the reliability of the estimated fluxes. nih.gov This often involves comparing the model predictions with experimental data and using statistical tests, such as the chi-squared (χ²) goodness-of-fit test, to assess the agreement. researchgate.net Iterative model development, where the model is refined based on experimental data, is a common practice. nih.gov

Once a metabolic model is established and labeling data is collected, computational algorithms are used to estimate the flux distribution that best fits the data. This is typically framed as an optimization problem where the objective is to minimize the sum of squared residuals (SSR) between the measured and simulated labeling patterns. nih.gov

Various algorithms can be employed for this optimization, including gradient descent and evolutionary algorithms. frontiersin.orgnih.gov The complexity of the problem often necessitates the use of specialized software packages like INCA, 13CFLUX2, and OpenFLUX. researchgate.net

Recent developments have seen the application of machine learning techniques to ¹³C-MFA. nih.gov For example, artificial neural networks (ANNs) have been trained to predict metabolic fluxes directly from labeling data, which can significantly reduce computation time. nih.gov Another approach involves using K-nearest neighbors (KNN) regression to impute missing labeling data. nih.gov These advanced computational methods are making ¹³C-MFA more efficient and applicable to larger, more complex metabolic networks.

Elucidation of Metabolic Pathways and Network Interactions Using 2s 2 Hydroxy 1 ¹³c Propanoic Acid

Glycolysis and Pyruvate (B1213749) Metabolism Characterization

The metabolism of (2S)-2-hydroxy(1-¹³C)propanoic acid provides significant insights into the dynamics of glycolysis and pyruvate metabolism. By tracing the ¹³C label, researchers can delineate the flow of carbon atoms and the activities of associated enzymes.

Direct Fluxes through Glycolysis and Lactate (B86563) Dehydrogenase Activity

The conversion of (2S)-2-hydroxy(1-¹³C)propanoic acid to [1-¹³C]pyruvate is a direct measure of lactate dehydrogenase (LDH) activity. This reversible reaction is a key indicator of the glycolytic state of a cell. The rate of this conversion can be monitored in vivo using techniques like dynamic ¹³C magnetic resonance spectroscopic imaging (MRSI), providing a time-resolved measurement of the interconversion between lactate and pyruvate. nih.gov The exchange of the ¹³C label between these two molecules is influenced by several factors, including the transport of pyruvate into the cell via monocarboxylate transporters (MCTs), the concentration of LDH and its coenzymes (NAD+/NADH), and the size of the existing lactate pool within the tissue. nih.gov

Interconversion Dynamics of Pyruvate and L-Lactate

The interconversion between pyruvate and L-lactate is a dynamic process that can be effectively studied using (2S)-2-hydroxy(1-¹³C)propanoic acid. The detection of [1-¹³C]pyruvate following the administration of [1-¹³C]L-lactate confirms the backward flux from lactate to pyruvate. This conversion is crucial for understanding how lactate, often considered a metabolic waste product, can be reutilized as a fuel source. nih.gov Studies have shown that this interconversion allows for a rapid exchange of the ¹³C label between the two pools, a phenomenon referred to as "label exchange near equilibrium". nih.gov This rapid exchange can occur without the dissociation of the LDH-NAD(H) complex, indicating a highly efficient metabolic process. nih.gov

ParameterDescriptionSignificance
[1-¹³C]Pyruvate Signal The magnetic resonance signal from the ¹³C-labeled carbon in pyruvate.Indicates the extent of conversion from [1-¹³C]L-lactate to pyruvate, reflecting LDH activity.
[1-¹³C]L-Lactate Signal The magnetic resonance signal from the ¹³C-labeled carbon in lactate.Represents the pool of the administered tracer and its subsequent metabolic fate.
kPL (Pyruvate to Lactate Rate Constant) The rate constant for the conversion of pyruvate to lactate.A quantitative measure of the forward flux through LDH.
kLP (Lactate to Pyruvate Rate Constant) The rate constant for the conversion of lactate to pyruvate.A quantitative measure of the reverse flux through LDH, indicating lactate utilization.

Tricarboxylic Acid (TCA) Cycle Activity and Anaplerosis

The entry of carbon from (2S)-2-hydroxy(1-¹³C)propanoic acid into the TCA cycle is a critical step in cellular energy production. This process, along with anaplerotic reactions that replenish TCA cycle intermediates, can be effectively traced using this labeled compound.

Carbon Entry into the TCA Cycle from L-Lactate

Following its conversion to [1-¹³C]pyruvate, the ¹³C label can enter the TCA cycle. Pyruvate is first decarboxylated by the pyruvate dehydrogenase (PDH) complex to form [1-¹³C]acetyl-CoA. This reaction releases the ¹³C label as [¹³C]bicarbonate (H¹³CO₃⁻), which can be detected to quantify the rate of pyruvate oxidation. nih.gov The remaining acetyl group, now unlabeled, condenses with oxaloacetate to form citrate (B86180), initiating the TCA cycle. khanacademy.org The detection of ¹³C-labeled TCA cycle intermediates further downstream indicates the oxidative metabolism of the initial lactate tracer. nih.gov

Oxidative and Reductive Carboxylation Pathways

Beyond the canonical oxidative TCA cycle, cells can utilize alternative pathways, such as reductive carboxylation. While the primary entry of the ¹³C label from [1-¹³C]pyruvate into the TCA cycle results in its loss as CO₂, other labeling patterns of TCA cycle intermediates can reveal the activity of different carboxylation pathways. For instance, pyruvate can be carboxylated by pyruvate carboxylase to form [¹³C]oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. Reductive carboxylation, primarily of glutamine-derived α-ketoglutarate by isocitrate dehydrogenase (IDH), is another important pathway, particularly in cancer cells, for producing citrate. nih.gov While (2S)-2-hydroxy(1-¹³C)propanoic acid does not directly trace this glutamine-dependent pathway, understanding its activity provides a more complete picture of cellular carbon metabolism.

PathwayKey EnzymeInput from [1-¹³C]L-LactateOutputSignificance
Oxidative Decarboxylation Pyruvate Dehydrogenase (PDH)[1-¹³C]Pyruvate[¹³C]Bicarbonate, Acetyl-CoAMeasures direct entry into the TCA cycle for energy production.
Anaplerotic Carboxylation Pyruvate Carboxylase[1-¹³C]Pyruvate[¹³C]OxaloacetateReplenishes TCA cycle intermediates, supporting biosynthesis.
Reductive Carboxylation Isocitrate Dehydrogenase (IDH)Indirectly influenced by TCA cycle statusCitrateImportant for lipid synthesis and redox balance, especially in proliferating cells.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Contribution to Carbon Metabolism

Flow through Oxidative and Non-Oxidative Branches

(2S)-2-hydroxy(1-¹³C)propanoic acid, upon its conversion to pyruvate, can enter the mainstream of central carbon metabolism. Its labeled carbon can be traced through pathways that are intricately linked to the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic route that operates in parallel with glycolysis. It consists of two main branches: the oxidative branch and the non-oxidative branch. nih.gov

The oxidative branch is responsible for producing NADPH, a crucial reducing agent for biosynthetic reactions and for combating oxidative stress, and for the synthesis of pentoses. nih.gov The non-oxidative branch facilitates the interconversion of pentose phosphates and their reintegration into the glycolytic pathway. nih.gov This branch can synthesize ribose-5-phosphate (B1218738) from glycolytic intermediates when nucleotide synthesis is in high demand, or it can convert excess pentoses back into glycolytic intermediates. nih.gov The flexibility of the non-oxidative branch allows it to act as a buffer, balancing the cell's need for NADPH with its requirement for nucleotide precursors. nih.gov Tracing the ¹³C label from L-lactate allows researchers to determine the relative activity of these two branches, revealing how cells prioritize NADPH production versus ribose synthesis under different physiological or pathological conditions.

Interplay with Glycolysis and Nucleotide Biosynthesis

Recent studies have highlighted the critical role of lactate in supporting nucleotide biosynthesis, particularly in rapidly proliferating cells like those found in tumors. nih.gov In certain cancers, such as pediatric diffuse midline gliomas (DMGs), lactate is essential for the production of nucleoside triphosphates required for tumor growth. nih.gov The oncogenic histone H3K27M mutation in these gliomas enhances the production of lactate from glucose. nih.gov This lactate then promotes nucleotide synthesis by activating the enzyme nucleoside diphosphate (B83284) kinase NME1 through a process called lactylation. nih.gov

This establishes a direct mechanistic link between glycolysis (the primary source of lactate) and nucleotide biosynthesis. nih.gov Furthermore, the glycolytic intermediate 3-phosphoglycerate (B1209933) is a precursor for the amino acid serine, which in turn is converted to glycine—an essential component for the de novo synthesis of purines. nih.gov During this conversion, serine also donates one-carbon units necessary for nucleotide production. nih.gov By using ¹³C-L-lactate, researchers can follow the carbon atom as it is incorporated into the ribose sugar backbone of nucleotides via the PPP, or into the purine (B94841) and pyrimidine (B1678525) rings themselves, thereby quantifying the contribution of lactate to the nucleotide pool.

Integration with Gluconeogenesis and Other Biosynthetic Routes

The metabolic fate of (2S)-2-hydroxy(1-¹³C)propanoic acid is not limited to catabolism for energy. Its carbon skeleton serves as a valuable building block for the anabolic synthesis of essential macromolecules, including glucose, amino acids, and fatty acids.

L-Lactate as a Precursor in Glucose Production

L-lactate is a primary substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate sources. wikipedia.orgyoutube.com This process is particularly active in the liver and kidneys. wikipedia.org The Cori cycle describes how lactate produced in tissues like skeletal muscle during anaerobic glycolysis is transported to the liver, where it is converted back to pyruvate by lactate dehydrogenase and then used to synthesize glucose. wikipedia.orgnih.govyoutube.com This newly formed glucose can then be released back into the bloodstream to maintain blood glucose levels. youtube.com

Studies using ¹³C-labeled lactate have been instrumental in quantifying the contribution of lactate to glucose production. In healthy humans after an overnight fast, lactate contributes significantly to plasma glucose. nih.gov In conditions like type 2 diabetes, the rate of lactate incorporation into glucose can be markedly increased. nih.gov While the Cori cycle itself does not produce new glucose carbons, lactate serves as the largest direct contributor to gluconeogenesis, highlighting its central role in glucose homeostasis. nih.gov

Table 1: Contribution of Various Precursors to Gluconeogenesis

PrecursorTypical Contribution to Glucose Production (Overnight Fast)Conditions Affecting Contribution
L-Lactate 7% - 18% in healthy individuals. nih.govIncreases with fasting duration; can double in Type 2 Diabetes. wikipedia.orgnih.gov
Glycerol Significant source of new carbons for gluconeogenesis. nih.govContribution increases with fasting. nih.gov
Amino Acids Can be converted to pyruvate or TCA cycle intermediates. wikipedia.orgVaries based on dietary protein and physiological state.

Amino Acid and Fatty Acid Synthesis from L-Lactate-Derived Carbons

The carbon from L-lactate can be channeled into other critical biosynthetic pathways. Once converted to pyruvate, it can be transformed into acetyl-CoA, which is a central hub in metabolism. Acetyl-CoA can enter the citric acid cycle (TCA cycle) or be used as the primary building block for the synthesis of fatty acids. wikipedia.orgncert.nic.in The process of creating fatty acids from non-carbohydrate sources like lactate occurs predominantly in the liver and adipose tissue. wikipedia.org Although lactate is often considered a minor source of carbon for fatty acid synthesis in some adult mammals, it can be an important source under specific conditions, such as in fetal development. nih.gov

Furthermore, intermediates of the TCA cycle, which can be replenished by lactate-derived pyruvate (a process known as anaplerosis), serve as precursors for the synthesis of several non-essential amino acids through transamination reactions. wikipedia.orgyoutube.com For example, oxaloacetate and α-ketoglutarate, both TCA cycle intermediates, can be converted into the amino acids aspartate and glutamate (B1630785), respectively. This demonstrates the versatility of L-lactate as a metabolic substrate, capable of contributing carbons to a wide array of essential biomolecules beyond glucose.

Mechanistic Insights from 2s 2 Hydroxy 1 ¹³c Propanoic Acid Tracing in Biological Systems

Metabolic Reprogramming in Cellular Models (e.g., Cancer Cell Lines, Immune Cells)

The study of metabolic reprogramming, a hallmark of cancer and a key feature of immune cell activation, has been significantly advanced by ¹³C tracer analysis. numberanalytics.com Cancer cells famously exhibit the Warburg effect, characterized by a high rate of glycolysis and lactate (B86563) production even in the presence of oxygen. nih.govnih.gov Using (2S)-2-hydroxy(1-¹³C)propanoic acid allows researchers to trace the reverse reaction—the conversion of lactate back to pyruvate (B1213749)—and its subsequent entry into the tricarboxylic acid (TCA) cycle.

In various cancer cell lines, this tracing has revealed that lactate is not merely a waste product but an important metabolic fuel. nih.gov For instance, studies have shown that the ¹³C label from [1-¹³C]lactate can be detected in pyruvate, alanine (B10760859), and TCA cycle intermediates like citrate (B86180) and glutamate (B1630785), demonstrating that cancer cells can utilize exogenous lactate to fuel mitochondrial respiration. nih.govnih.gov This metabolic flexibility is crucial for cancer cell survival and proliferation, especially in the nutrient-poor tumor microenvironment. nih.gov

Similarly, immune cells undergo profound metabolic shifts upon activation. nih.gov While quiescent immune cells primarily rely on oxidative phosphorylation, activated T cells, for example, switch to aerobic glycolysis to support their rapid proliferation and effector functions. biorxiv.org Tracing studies with ¹³C-labeled nutrients have been pivotal in mapping these changes. nih.govbiorxiv.org Although much of the focus has been on glucose and glutamine as tracers, the principles extend to lactate. nih.govbiorxiv.org Research indicates that activated T cells can take up and metabolize lactate, integrating its carbon skeleton into the TCA cycle. nih.gov This is particularly relevant in the tumor microenvironment, which is often lactate-rich. Understanding how immune cells adapt to or are suppressed by high lactate levels is a critical area of investigation, with tracers like (2S)-2-hydroxy(1-¹³C)propanoic acid being central to these efforts. nih.govnih.gov

Cellular ModelTracerKey Metabolic FindingObserved Labeled MetabolitesReference
Cancer Cells (General)[1-¹³C]pyruvate / [1-¹³C]lactateDemonstration of the Warburg effect and lactate utilization as a fuel source.[1-¹³C]lactate, [1-¹³C]alanine, TCA cycle intermediates nih.gov
CD8+ T effector cells¹³C-Glutamine / ¹³C-GlucoseEarly effector cells utilize glutamine for TCA anaplerosis to support proliferation.¹³C-Citrate, ¹³C-Malate, ¹³C-Aspartate nih.gov
Proliferating T cells¹³C₃-Lactic AcidLactic acid is consumed and integrated into the TCA cycle, supporting anaplerosis.¹³C-Citrate, ¹³C-Succinate, ¹³C-Fumarate, ¹³C-Malate nih.gov

Tissue-Specific Metabolic Adaptations (e.g., Skeletal Muscle Physiology, Cardiac Metabolism)

The metabolic dynamics of tissues with high energy demands, such as skeletal muscle and the heart, can be effectively probed using (2S)-2-hydroxy(1-¹³C)propanoic acid. These studies have reinforced and expanded the understanding of lactate as a crucial energy substrate and signaling molecule, particularly through the lactate shuttle hypothesis.

In skeletal muscle, hyperpolarized [1-¹³C]lactate has been used to observe metabolic fluxes in real-time. nih.govismrm.org Following administration, the ¹³C label rapidly appears in pyruvate, alanine, and bicarbonate (HCO₃⁻). nih.gov The formation of ¹³C-bicarbonate is particularly significant as it reflects the activity of the enzyme pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA for entry into the TCA cycle. nih.govnih.gov Studies have shown that stimulating PDH activity with drugs like dichloroacetate (B87207) (DCA) dramatically increases the conversion of [1-¹³C]lactate to ¹³C-bicarbonate, confirming that lactate is readily oxidized by muscle tissue. nih.govnih.gov Similarly, during exercise, the conversion of pyruvate to both lactate and bicarbonate is significantly increased, highlighting a simultaneous elevation of both glycolysis and oxidative metabolism. nih.gov

The heart is another organ that avidly consumes lactate as fuel. nih.gov Tracing studies using hyperpolarized [1-¹³C]lactate in preclinical models like rats and pigs have demonstrated its utility in assessing cardiac metabolism. nih.govnih.gov The injected labeled lactate is converted to [1-¹³C]pyruvate, with the subsequent appearance of the ¹³C label in alanine and bicarbonate. nih.gov This allows for the in vivo measurement of lactate dehydrogenase and pyruvate dehydrogenase flux. Comparing the signal from hyperpolarized [1-¹³C]lactate to the more commonly used [1-¹³C]pyruvate shows that lactate is a viable and potentially more physiological probe for cardiac metabolism, given its higher natural concentrations in the blood. nih.govbiorxiv.org In models of cardiac ischemia, tracing with ¹³C₃-lactate has shown that lactate consumption is significantly increased compared to normally perfused tissue, where it is used to fuel the TCA cycle. researchgate.net

TissueExperimental ModelTracerKey FindingReference
Skeletal MuscleRatHyperpolarized [1-¹³C]lactateDemonstrated rapid conversion of lactate to pyruvate, alanine, and bicarbonate, supporting its role in oxidative metabolism. nih.gov
HeartRatHyperpolarized [1-¹³C]lactateReliably measured lactate oxidation to pyruvate and subsequent conversion to alanine and bicarbonate, reflecting PDH flux. nih.gov
HeartPigHyperpolarized [1-¹³C]lactateFeasibility of imaging cardiac metabolism in a large animal model, with ¹³C-bicarbonate signal detected in the myocardium. nih.gov
Skeletal MuscleMouse (during exercise)Hyperpolarized [1-¹³C]pyruvateShowed increased flux to both lactate and bicarbonate, indicating simultaneous use of glycolysis and oxidative phosphorylation. nih.gov
Heart (Ischemia)Mouse¹³C₃-lactateIschemic heart tissue showed a two- to three-fold higher lactate consumption compared to sham-operated hearts. researchgate.net

Systemic Metabolic Homeostasis in Preclinical Models

Beyond individual organs, (2S)-2-hydroxy(1-¹³C)propanoic acid and other ¹³C-labeled tracers are invaluable for studying systemic metabolism and the interplay between different tissues in preclinical models. biorxiv.orgnih.gov These whole-body approaches provide a holistic view of how nutrients are distributed, stored, and utilized to maintain energy homeostasis.

For example, ¹³C-labeled substrates have been infused into mice to track their metabolic fate during an immune response or in different nutritional states. nih.govbiorxiv.org These studies reveal how different organs compete for and share resources. In the context of infection, CD8+ T cells dramatically increase their uptake of glucose and glutamine, shunting them into specific pathways to support proliferation. nih.gov Over the course of the infection, their fuel preference can switch, for instance, from glutamine to acetate (B1210297) for fueling the TCA cycle. biorxiv.org

Hyperpolarized [1-¹³C]lactate has also been used to investigate cerebral metabolism in mouse models of stroke. nih.gov These experiments provide complementary information to studies using hyperpolarized [1-¹³C]pyruvate, showing how the brain's handling of these key metabolites is altered after an ischemic injury. nih.gov Such studies are crucial for understanding the neuroprotective effects of lactate and for developing new therapeutic strategies. The ability to non-invasively monitor the metabolic fate of lactate throughout the body offers a powerful tool for understanding the integrated physiological response to various challenges, from fasting to disease.

Identification of Novel Metabolic By-products and Their Origins

A powerful application of stable isotope tracing is the discovery of novel metabolic pathways and by-products. By feeding cells or organisms a ¹³C-labeled substrate and analyzing the resulting metabolome, researchers can identify previously unknown or unappreciated metabolic conversions.

When a substrate like ¹³C-labeled glucose or an amino acid is metabolized, the ¹³C label is incorporated into a wide array of downstream products. pnas.org Comprehensive analysis using mass spectrometry can then reveal all the metabolites that have acquired the label, effectively mapping the metabolic network originating from the initial tracer. pnas.org For example, in Chinese Hamster Ovary (CHO) cell cultures, a common system for producing therapeutic proteins, tracing with ¹³C-glucose led to the identification of previously unreported by-products such as 3-hydroxybutyrate (B1226725) and erythronate. pnas.org

While many studies focus on the primary metabolites of lactate, such as pyruvate and alanine, the ¹³C label from (2S)-2-hydroxy(1-¹³C)propanoic acid can also be traced further downstream. researchgate.net Its entry into the TCA cycle via pyruvate leads to the labeling of citrate, α-ketoglutarate, succinate, fumarate, and malate. nih.gov Furthermore, the carbon can be incorporated into amino acids linked to the TCA cycle, like glutamate and aspartate. researchgate.net In some metabolic contexts, the breakdown of other compounds can lead to novel by-products. For instance, studies on propionate (B1217596) metabolism have identified novel acyl-coenzyme A thioesters. nih.gov The principle of using ¹³C tracers to uncover the origins of metabolites is broadly applicable and continues to expand our understanding of the complexity of cellular metabolism.

Computational and Theoretical Underpinnings in 2s 2 Hydroxy 1 ¹³c Propanoic Acid Research

Quantum Chemical Calculations for Molecular Conformations and Energetics (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of (2S)-2-hydroxypropanoic acid at a molecular level. Although the isotopic substitution of ¹²C with ¹³C at the C1 position does not significantly alter the electronic structure or conformational landscape, these calculations provide a crucial foundation for interpreting spectroscopic data and understanding its interactions.

Research using DFT has identified several stable conformers of L-lactic acid, governed by the relative orientations of the carboxyl, hydroxyl, and methyl groups. ucl.ac.ukresearchgate.net The most stable conformer is characterized by an intramolecular hydrogen bond between the hydroxyl group hydrogen and the carbonyl oxygen (O-H···O=C). researchgate.net This interaction significantly stabilizes the structure.

Studies have performed detailed scans of the potential energy surface by rotating dihedral angles to map out the various low-energy structures. ucl.ac.uk The relative energies of these conformers determine their population at a given temperature. For instance, DFT calculations have shown that the energy difference between the most stable conformer (with the intramolecular hydrogen bond) and the next most stable conformer can be on the order of several kilojoules per mole, indicating a strong preference for the hydrogen-bonded structure. ucl.ac.uk

One study using the B3LYP-D3/aug-cc-pVTZ method calculated the Gibbs free energy difference between the most stable conformer (D) and a conformer without the intramolecular hydrogen bond (B) to be 18.6 kJ mol⁻¹, highlighting the strength of this interaction. ucl.ac.uk Another investigation using DFT(B3LYP)/6-311++G(d,p) and MP2/6-31G(d,p) levels of theory also confirmed a conformer with a strong O-H···O=C intramolecular hydrogen bond as the lowest energy structure. researchgate.net These theoretical insights are vital for accurately interpreting experimental data from techniques like infrared spectroscopy, where vibrational frequencies are sensitive to conformational geometry and hydrogen bonding. rsc.org

Table 1: Relative Energies of L-Lactic Acid Conformers Calculated via DFT This table presents a simplified view of typical results from DFT calculations, showing the relative stability of different conformers. The specific values can vary based on the theoretical model and basis set used.

Conformer IDKey Dihedral Angles (τ(O=C-C-O), τ(H-O-C-C))Intramolecular Hydrogen BondRelative Energy (kJ/mol)
I (Global Minimum)~0°, ~60°Yes (OH...O=C)0.0
II~180°, ~60°No~18-20
III~0°, ~180°Weaker~5-7
IV~180°, ~180°Yes (OH...OH)~20-25

Note: This table is illustrative, based on findings from multiple computational studies. ucl.ac.ukresearchgate.net Conformer designations and exact energy values are method-dependent.

In Silico Modeling of Isotopic Exchange and Tracer Distribution

Once (2S)-2-hydroxy(1-¹³C)propanoic acid is introduced into a biological system, computational models are required to trace the ¹³C label as it is distributed throughout the metabolic network. In silico modeling is critical for translating raw mass spectrometry or NMR data into meaningful metabolic fluxes.

A central challenge in modeling lactate (B86563) tracers is the rapid, near-equilibrium isotopic exchange between lactate and pyruvate (B1213749), catalyzed by lactate dehydrogenase (LDH). nih.gov When [1-¹³C]lactate is used, the ¹³C label is transferred to the C1 position of pyruvate. This labeled pyruvate can then enter various pathways, most notably the tricarboxylic acid (TCA) cycle via conversion to [1-¹³C]acetyl-CoA by pyruvate dehydrogenase.

However, the isotopic labeling pattern in the pyruvate pool does not always reflect the net direction of flux. nih.gov Significant isotopic exchange can occur even if there is no net conversion of lactate to pyruvate, or even if the net flux is in the direction of lactate production. This can lead to an overestimation of lactate's contribution as a fuel source if not properly accounted for in the model. nih.gov

Compartmental models are often employed to simulate this process. nih.gov These models can range from simple one- or two-compartment systems (e.g., blood and tissue) to complex, multi-compartment representations of intracellular metabolism. nih.gov The models consist of a series of differential equations that describe the change in concentration and isotopic enrichment of each metabolite over time. By fitting the model's output to the experimentally measured isotopic enrichment of various metabolites, researchers can estimate the underlying fluxes.

Table 2: Illustrative Tracer Distribution from (2S)-2-hydroxy(1-¹³C)propanoic acid This table shows the primary distribution of the ¹³C label from [1-¹³C]lactate into closely related metabolites.

TracerPrimary ConversionLabeled ProductKey EnzymeSubsequent Labeled Metabolites
[1-¹³C]LactateOxidation[1-¹³C]PyruvateLactate Dehydrogenase (LDH)[1-¹³C]Alanine, [1-¹³C]Acetyl-CoA
[1-¹³C]PyruvateTransamination[1-¹³C]AlanineAlanine (B10760859) Transaminase (ALT)-
[1-¹³C]PyruvateOxidative Decarboxylation[1-¹³C]Acetyl-CoAPyruvate Dehydrogenase (PDH)¹³C-labeled TCA Cycle Intermediates (e.g., [1-¹³C]Citrate)

This table illustrates the initial fate of the isotopic label. The quantitative distribution is determined by metabolic flux analysis.

Development of Software Tools and Workflows for Isotopic Data Processing and Flux Analysis

The complexity of modeling isotopic data has necessitated the development of specialized software tools and standardized workflows for ¹³C-metabolic flux analysis (¹³C-MFA). nih.govnih.gov These tools automate the process of network construction, simulation, parameter fitting, and statistical analysis, making ¹³C-MFA more accessible and reproducible. oup.com

The typical computational workflow for analyzing data from a (2S)-2-hydroxy(1-¹³C)propanoic acid tracer experiment involves several steps:

Model Definition : A metabolic network model is constructed, defining all relevant reactions, metabolite pools, and carbon atom transitions.

Data Input : Experimental data, including substrate uptake rates, byproduct secretion rates, and mass isotopomer distributions (MIDs) of key metabolites (often protein-bound amino acids), are provided to the software.

Simulation : The software simulates the propagation of the ¹³C label through the network for a given set of metabolic fluxes. This is often done using frameworks like Elementary Metabolite Units (EMU) or Cumomers, which provide computationally efficient ways to solve the complex system of equations. oup.commit.edu

Flux Estimation : The software uses iterative optimization algorithms to find the set of fluxes that best reproduces the experimental data by minimizing the difference between simulated and measured MIDs.

Statistical Analysis : A statistical evaluation is performed to determine the confidence intervals for the calculated fluxes, assessing the precision of the estimates.

Several software packages have been developed for this purpose, each with specific features and strengths. 13CFLUX2 is a high-performance suite designed for complex, large-scale MFA, supporting high-performance computing clusters. oup.com13cflux.netFiatFlux is a user-friendly, MATLAB-based tool designed to simplify flux ratio analysis and subsequent net flux estimation. nih.gov Other tools like METRAN (based on the EMU framework) and Omix (a visualization software with plugins for MFA) provide comprehensive environments for creating, analyzing, and visualizing flux maps. nih.govoup.commit.edu These tools often use standardized formats like FluxML to define the metabolic model, enhancing interoperability. oup.com

Table 3: Comparison of Selected Software Tools for ¹³C-Metabolic Flux Analysis

SoftwareKey FeaturesModeling ApproachPlatformPrimary Use Case
13CFLUX2 High-performance, scalable, supports HPC, uses FluxML format. oup.com13cflux.netCumomer, EMUC++ (Linux/Unix)Large-scale, high-resolution ¹³C-MFA in research settings. oup.com
FiatFlux User-friendly, focused on flux ratio analysis, open source. nih.govFlux ratio calculation, ¹³C-constrained flux balancingMATLABSimplified flux analysis for non-expert users. nih.gov
METRAN Based on the EMU framework, includes tracer experiment design. mit.eduEMUNot specifiedGeneral ¹³C-MFA, experimental design, and statistical analysis. mit.edu
Omix Visual workflow, graphical network editing, plugin-based architecture. nih.govoup.comIntegrates with external solvers (e.g., 13CFLUX2)Java (Cross-platform)Visual modeling, interactive data analysis, and results visualization. oup.com

Emerging Frontiers and Future Directions in 2s 2 Hydroxy 1 ¹³c Propanoic Acid Research

Integration with Multi-Omics Data for Comprehensive Metabolic Profiling

The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—with isotope tracing studies using (2S)-2-hydroxy(1-¹³C)propanoic acid offers a powerful approach to understanding complex biological systems. nih.gov This multi-omics strategy allows researchers to connect changes in gene expression and protein levels to alterations in metabolic fluxes, providing a more complete picture of cellular function. nih.govnih.gov

For instance, in the context of complex metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease, multi-omics profiling can identify novel biomarkers and therapeutic targets. nih.govseer.bio By combining deep proteomics with metabolomics and other omics data, researchers can uncover molecular signatures associated with disease states. seer.bio A study on human pluripotent stem cell-derived cardiomyocytes utilized a sequential multi-omics approach to create a detailed molecular profile, identifying key metabolic pathways such as glycolysis and oxidative phosphorylation. biorxiv.org This integrated analysis revealed a multidimensional view of the cellular phenotype, enabling the generation of new biological hypotheses. biorxiv.org

In cancer research, combining hyperpolarized [1-¹³C]pyruvate magnetic resonance spectroscopic imaging (MRSI) with multi-omics analysis helps to understand the metabolic reprogramming in tumors. pnas.orgnih.gov This approach has revealed that the conversion of pyruvate (B1213749) to lactate (B86563) is often rate-limited by the transport of pyruvate across the cell membrane, a finding that has significant implications for the clinical translation of this imaging technology. pnas.orgnih.govnih.gov

Table 1: Research Findings from Multi-Omics Integration with (2S)-2-hydroxy(1-¹³C)propanoic acid Tracing
Research AreaKey FindingsReferenced TechnologiesOrganism/System Studied
Cancer MetabolismThe rate of conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate is primarily limited by the transporter MCT1, not just LDHA activity. pnas.orgnih.govnih.govHyperpolarized ¹³C MRSI, Genetic and Pharmacological ToolsGenetically engineered cell lines and tumors
Cardiomyocyte PhenotypingIntegrated analysis of metabolome and proteome identified key pathways like oxidative phosphorylation and glycolysis. biorxiv.orgHigh-Resolution Mass Spectrometry (Metabolomics and Proteomics)Human Pluripotent Stem Cell-derived Cardiomyocytes
Type 2 DiabetesMulti-omics integration identified novel biomarker signatures related to dysregulated lipase (B570770) activity and lipid changes. seer.bioProteograph™ Product Suite, Multi-Omics Factor Analysis (MOFA)Human Plasma (QMDiab cohort)

Advancements in Spatially Resolved Isotope Tracing Technologies

Recent technological advancements have enabled the visualization of metabolic activity within tissues with unprecedented spatial resolution. psu.edunih.gov Techniques like matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI IMS) coupled with stable isotope infusion can map the distribution of labeled metabolites, including those derived from (2S)-2-hydroxy(1-¹³C)propanoic acid. psu.edunih.gov

This "iso-imaging" approach has been used to reveal metabolic heterogeneity within organs like the kidney and brain. psu.edunih.gov For example, in the kidney, researchers have visualized distinct regions of gluconeogenesis and glycolysis. psu.edunih.gov In the brain, spatially resolved isotope tracing has shown regional differences in the utilization of carbon sources for the tricarboxylic acid (TCA) cycle under different dietary conditions. psu.edunih.gov

Furthermore, the combination of hyperpolarized ¹³C magnetic resonance spectroscopic imaging (MRSI) and mass spectrometry imaging (MSI) provides a powerful tool for cross-validating metabolic imaging techniques. nih.govnih.gov Studies have shown a significant correlation between the lactate maps generated by these two methods, confirming the heterogeneous distribution of labeled lactate within tumors. nih.govnih.gov These advancements are crucial for understanding the spatial organization of metabolic activity and identifying localized changes in disease. nih.gov

Table 2: Advancements and Applications of Spatially Resolved Isotope Tracing
TechnologyKey AdvancementApplication ExampleReference
MALDI Imaging Mass Spectrometry (iso-imaging)Quantitative, spatially resolved measurement of metabolic flux. psu.edunih.govVisualizing distinct metabolic activities (e.g., glycolysis vs. gluconeogenesis) in different regions of the kidney. psu.edunih.gov psu.edunih.gov
Hyperpolarized ¹³C MRSI and Mass Spectrometry Imaging (MSI)Cross-validation of in vivo and ex vivo metabolic imaging, confirming heterogeneous lactate distribution in tumors. nih.govnih.govCorrelating dynamic 3D MRS images with high-resolution MS images of tumor sections. nih.govnih.gov nih.govnih.gov
Ambient Air Flow-Assisted Desorption Electrospray Ionization (AFADESI)-MSISpatiotemporal metabolomics and isotope imaging to identify drug targets in the central nervous system. nih.govTracking the metabolic fate of [U-¹³C]glucose in different brain regions after drug intervention. nih.gov nih.gov

Applications in High-Throughput Metabolic Screening

The development of high-throughput methods for metabolic analysis is essential for drug discovery and personalized medicine. (2S)-2-hydroxy(1-¹³C)propanoic acid and its precursor, [1-¹³C]pyruvate, are increasingly used in high-throughput screening assays to assess metabolic function. nih.gov

Hyperpolarized ¹³C magnetic resonance spectroscopy (MRS) and imaging (MRI) have shown immense potential for real-time metabolic investigations. nih.gov To overcome the limitations of cost and throughput associated with dynamic nuclear polarization, multi-channel acquisition systems have been developed. nih.gov These systems increase experimental efficiency, allowing for more extensive validation of this technology in cell and animal models. nih.gov

These high-throughput approaches are crucial for screening the effects of potential therapeutic compounds on cellular metabolism. By measuring the conversion of [1-¹³C]pyruvate to [1-¹³C]lactate, researchers can quickly assess changes in glycolytic flux and other metabolic pathways in response to drug treatment. aacrjournals.org This capability is vital for identifying compounds that target metabolic vulnerabilities in diseases like cancer.

Table 3: Applications of (2S)-2-hydroxy(1-¹³C)propanoic acid in High-Throughput Screening
Screening ApplicationMethodologyKey OutcomeReference
Cancer Therapy ResponseHyperpolarized [1-¹³C]-pyruvate MRSIPredicts tumor response to therapies targeting the Warburg effect. aacrjournals.org aacrjournals.org
Metabolic InvestigationsMulti-channel acquisition system for hyperpolarized ¹³C MRSIncreased throughput and improved experimental efficiency for in vitro and in vivo studies. nih.gov nih.gov

Discovery of Novel Metabolic Pathways and Regulatory Mechanisms

Isotope tracing with molecules like (2S)-2-hydroxy(1-¹³C)propanoic acid is instrumental in discovering previously unknown metabolic pathways and regulatory networks. nih.gov By tracing the flow of the ¹³C label through various metabolic intermediates, researchers can confirm the activity of known pathways and identify novel enzymatic reactions. nih.gov

For example, ¹³C-assisted metabolism analysis can be used to elucidate central metabolic pathways in microorganisms. nih.gov This technique has been applied to discover alternate isoleucine synthesis pathways and other novel metabolic routes in various microbes. nih.gov Computational tools, such as the Biochemical Network Integrated Computational Explorer (BNICE), can be used in conjunction with isotope tracing to design and evaluate novel biosynthetic pathways for valuable chemicals. bohrium.comnih.gov

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